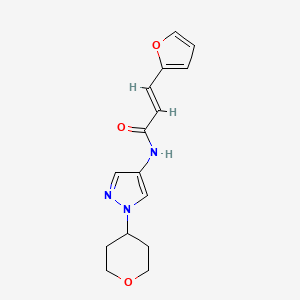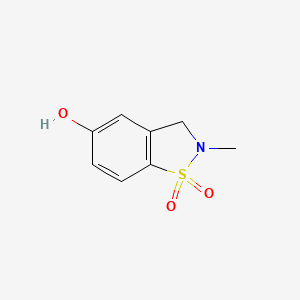
5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the benzothiazole family, which is known for its diverse biological activities and applications in pharmaceuticals, agriculture, and materials science.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Biochemical Pathways
Based on the reported targets of similar compounds, it could be inferred that the compound may affect a variety of pathways related to the targets it interacts with .
Result of Action
Given the potential targets of similar compounds, the compound could have a variety of effects depending on the specific target and the context in which it is acting .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzothiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and the specific requirements of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of derivatives with increased oxygen content.
Reduction: Reduction reactions can produce compounds with reduced oxidation states.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown biological activity, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of new materials with unique properties.
Comparación Con Compuestos Similares
5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is unique in its structure and properties compared to other benzothiazole derivatives. Similar compounds include:
2,3-Dihydro-1,1-dioxo-1,2-benzisothiazole
5-Hydroxy-3,3-dimethyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
2,3-Dihydro-1,1-dioxo-1,2-benzothiazole
These compounds share the benzothiazole core but differ in their substituents and functional groups, leading to variations in their biological and chemical properties.
Propiedades
IUPAC Name |
2-methyl-1,1-dioxo-3H-1,2-benzothiazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-9-5-6-4-7(10)2-3-8(6)13(9,11)12/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCARIGIKVLITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(S1(=O)=O)C=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
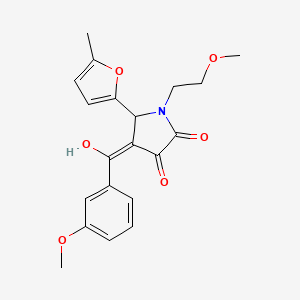

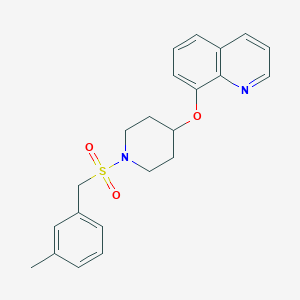
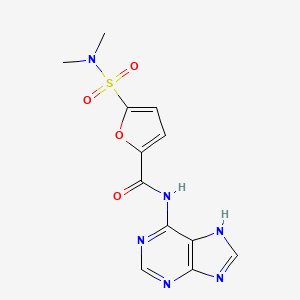
![ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B2968114.png)
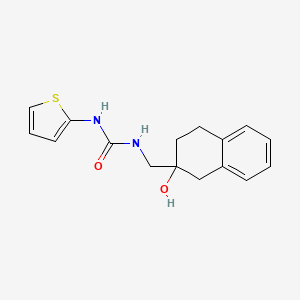

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2968118.png)
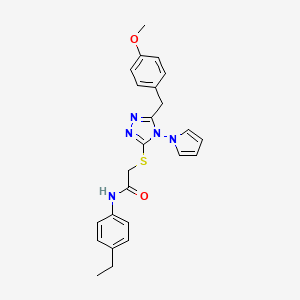
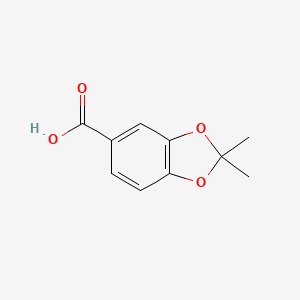
![4-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2968124.png)
![6-Cyclopropyl-2-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2968125.png)
